molecular formula C22H18FN5O4S2 B2480592 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 1203402-93-0

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Cat. No. B2480592
CAS RN: 1203402-93-0
M. Wt: 499.54
InChI Key: VUURJXCKWFARDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its derivatives, involves reactions between benzo[d]thiazol-2-amine and various fluoro-substituted phenyl compounds, yielding high yields and providing a basis for the synthesis methodology applicable to our compound of interest. These reactions are characterized by their efficiency and the high purity of the resulting products, as demonstrated through detailed spectral analysis including 1H, 13C NMR, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1,3]thiazin-4-one, provides insights into the structural characteristics of our compound. These analyses reveal the presence of [6-5] fused ring systems and the conformational preferences of the molecular scaffolds involved. Such structural elucidations are typically achieved through X-ray crystallography, offering detailed insights into the atomic arrangement and spatial geometry of these molecules (Gallagher et al., 2007).

Chemical Reactions and Properties

The chemical behavior of compounds similar to our target molecule can be inferred from studies on their reactivity and interaction with other chemical entities. For instance, the reactivity of pyridazine derivatives towards different reagents and conditions has been extensively studied, shedding light on potential reactions that our compound might undergo. These studies encompass various organic transformations, including cyclization reactions, substitutions, and the formation of heterocyclic structures, which are fundamental to understanding the chemical properties of these compounds (El-Mariah, Hosny, & Deeb, 2006).

Scientific Research Applications

Antimicrobial and Antiviral Agents

  • Antimicrobial Activity : Some derivatives of this compound exhibit potent antibacterial properties. For instance, certain compounds demonstrated antibacterial inhibition against Micrococcus luteus, and Staphylococcus species, while others showed significant activity against various bacterial and fungal strains, even matching the antimicrobial activity of standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
  • Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit Hepatitis C virus NS5B polymerase, showing notable inhibition percentages (Çıkla et al., 2013).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4S2/c1-14(28-20(29)11-10-19(26-28)15-2-4-16(23)5-3-15)21(30)25-17-6-8-18(9-7-17)34(31,32)27-22-24-12-13-33-22/h2-14H,1H3,(H,24,27)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUURJXCKWFARDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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